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Compound of Interest

Compound Name: Dcqva

Cat. No.: B1669899 Get Quote

Welcome to the technical support center for researchers utilizing S-(1,2-dichlorovinyl)-L-

cysteine (DCVC) to induce reproducible kidney injury models. This resource provides detailed

experimental protocols, troubleshooting guides, and frequently asked questions to assist you in

optimizing your studies and ensuring reliable, consistent results.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DCVC-induced nephrotoxicity?

A1: DCVC is a selective proximal tubular nephrotoxicant.[1][2] Its toxicity is initiated by its

transport into the proximal tubule cells, where it undergoes bioactivation by the enzyme

cysteine conjugate β-lyase. This process generates a reactive thiol that covalently binds to and

damages cellular macromolecules, including proteins and DNA. This leads to mitochondrial

dysfunction, oxidative stress, and ultimately, cell death via apoptosis or necrosis.[3][4]

Q2: What are the typical endpoints to measure DCVC-induced kidney injury?

A2: Common endpoints include functional, biochemical, and histological markers. Functional

markers often involve measuring blood urea nitrogen (BUN) and serum creatinine.[5]

Biochemical markers can include urinary indicators of tubular damage such as N-acetyl-β-D-

glucosaminidase (NAG) and total protein.[6] Histopathological analysis of kidney tissue,

typically stained with Hematoxylin and Eosin (H&E), is crucial for assessing the extent and

nature of tubular necrosis.[5]
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Q3: How do I choose the right dose of DCVC for my experiment?

A3: The optimal DCVC dose depends on the desired severity of injury and the animal model.

For mice, doses ranging from 15 mg/kg to 75 mg/kg (administered intraperitoneally) have been

used.[1][2] Lower doses (e.g., 15-30 mg/kg) tend to cause sublethal injury with subsequent

recovery and repair, while higher doses (e.g., 75 mg/kg) can lead to acute renal failure and

mortality.[1] It is crucial to perform a pilot dose-response study in your specific animal strain to

determine the optimal concentration for achieving reproducible injury without excessive

mortality.

Q4: What is the expected time course of DCVC-induced kidney injury?

A4: The peak of renal injury following DCVC administration is dose-dependent. For lower to

medium doses in mice (15-30 mg/kg), the injury typically peaks between 36 and 72 hours post-

injection.[1] Higher doses can lead to a more rapid progression of injury. Histopathological

changes, such as proximal tubular necrosis, can be observed as early as 48 hours post-

administration.[5]
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Issue Potential Cause(s) Recommended Solution(s)

High mortality rate in

experimental animals

DCVC dose is too high for the

specific animal strain, age, or

sex.

Conduct a pilot dose-finding

study starting with lower doses

(e.g., 15 mg/kg in mice) and

titrating up to find the optimal

dose that induces significant

kidney injury with minimal

mortality.[1] Ensure consistent

and accurate administration of

DCVC.

High variability in kidney injury

between animals

Inconsistent DCVC

administration (e.g.,

subcutaneous vs.

intraperitoneal injection).

Genetic differences between

animals. Variations in hydration

status.

Standardize the route and

technique of DCVC

administration. Use a

genetically homogenous

population of animals. Ensure

all animals have free access to

water to maintain hydration.

No significant increase in BUN

or creatinine despite

histological damage

Timing of blood collection may

have missed the peak of injury.

The functional markers may

not be sensitive enough at

lower doses of DCVC.

Perform a time-course

experiment to identify the peak

of functional injury for your

specific dose and model.[1]

Supplement functional markers

with more sensitive urinary

biomarkers of tubular injury.

Apoptosis vs. Necrosis is not

consistent

DCVC concentration

influences the mode of cell

death. Lower concentrations

tend to induce apoptosis, while

higher concentrations lead to

necrosis.[3]

Carefully select the DCVC

concentration based on the

desired cell death pathway for

your study. Use specific

markers for apoptosis (e.g.,

caspase-3 activation) and

necrosis (e.g., LDH release) to

confirm the type of cell death.

[3]
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Experimental Protocols
In Vivo DCVC-Induced Acute Kidney Injury in Mice
This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][7]

Materials:

S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Sterile distilled water or saline for injection

Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old

Standard laboratory animal housing and care facilities

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

Tissue collection and fixation supplies (e.g., 10% neutral buffered formalin)

Procedure:

Animal Acclimatization: Acclimate mice to the facility for at least one week before the

experiment.

DCVC Preparation: Prepare a fresh solution of DCVC in sterile distilled water or saline on

the day of injection. A common vehicle volume is 10 ml/kg of body weight.[1][2]

Dose Administration: Administer DCVC via intraperitoneal (i.p.) injection. Doses can range

from 15 mg/kg to 75 mg/kg depending on the desired severity of injury.[1][2] A dose of 30

mg/kg is often reported to cause significant, but sublethal, renal injury.[8]

Monitoring: Monitor animals for signs of toxicity, including weight loss, lethargy, and changes

in urine output.

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection),

euthanize the animals.
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Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum

for BUN and creatinine levels.

Kidney Tissue Collection: Perfuse the kidneys with saline to remove blood. Excise the

kidneys, and section them longitudinally. Fix one half in 10% neutral buffered formalin for

histological processing (H&E staining). The other half can be snap-frozen in liquid nitrogen

for biochemical or molecular analysis.

Data Analysis: Quantify BUN and creatinine levels. Score histological sections for the degree

of tubular necrosis, inflammation, and other pathological changes.

Quantitative Data Summary
Table 1: Dose-Dependent Effects of DCVC on Renal Injury Markers in Mice

DCVC Dose
(mg/kg, i.p.)

Time Point
(hours)

BUN
(mg/dL)

Serum
Creatinine
(mg/dL)

Histological
Findings

Reference

15 36
Moderately

Elevated

Slightly

Elevated

Mild to

moderate

proximal

tubular

necrosis

[1]

30 72
Significantly

Elevated

Significantly

Elevated

Moderate to

severe

proximal

tubular

necrosis

[1]

75 72
Markedly

Elevated

Markedly

Elevated

Severe,

widespread

proximal

tubular

necrosis;

often lethal

[1]
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Table 2: In Vitro DCVC Cytotoxicity in Rabbit Renal Cortical Slices

DCVC
Concentration
(M)

Time Point
(hours)

Endpoint Observation Reference

10⁻⁵ 12 Histology
S3 segment

lesion
[5]

10⁻⁴ 8 Histology
S3 segment

lesion
[5]

Signaling Pathways and Visualizations
DCVC-induced nephrotoxicity involves a complex interplay of signaling pathways leading to

either apoptosis or necrosis, primarily initiated by mitochondrial dysfunction and oxidative

stress.

DCVC-Induced Apoptosis Signaling Pathway

DCVC Proximal Tubule Cell Mitochondrial
Dysfunction

 Bioactivation Oxidative Stress
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Caspase-9
Activation
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Caption: DCVC triggers apoptosis via mitochondrial dysfunction and caspase activation.

DCVC-Induced Necrosis Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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